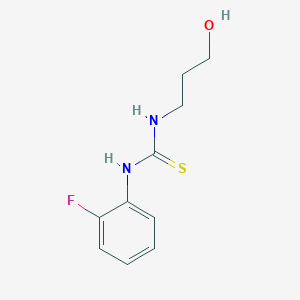

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenesulfonamide

Description

5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenesulfonamide is a compound of scientific interest due to its structure incorporating thiophene, a sulfur-containing heterocycle. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, such as antimicrobial, anticancer, and anti-inflammatory activities, as well as in organic materials due to their electronic properties (Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives has attracted significant attention due to their valuable bioactivities and applications. A large number of novel synthetic approaches have been developed, employing diverse catalysts for these transformations. Modifications and improvements to established methods, such as the Gewald and Fiesselmann methods, have been reported, indicating a continuous interest in enhancing the efficiency and versatility of thiophene synthesis. Future research is likely to explore more imaginative approaches, potentially focusing on environmentally friendly and economical procedures (Xuan, 2020).

Molecular Structure Analysis

Thiophenes' molecular structure is characterized by a five-membered ring containing a sulfur atom. This structure imparts distinct electronic properties that are exploited in various fields, including organic electronics. The electronic nature of thiophenes makes them valuable intermediates in organic synthesis and in the production of agrochemicals, flavors, and dyes. The aromatic nature of thiophenes, combined with their sulfur atom, contributes to their reactivity and interaction with other chemical entities (Xuan, 2020).

Chemical Reactions and Properties

Thiophenes undergo a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They participate in electrophilic substitutions, nucleophilic additions, and coupling reactions, showcasing their reactivity towards both electrophiles and nucleophiles. The sulfur atom plays a crucial role in these reactions, influencing the thiophene ring's electronic properties and reactivity patterns (Xuan, 2020).

Physical Properties Analysis

The physical properties of thiophenes, such as boiling points, melting points, and solubility, are influenced by the presence of the sulfur atom and the specific substituents attached to the thiophene ring. These properties determine the compound's behavior in different chemical environments and its suitability for various applications. The physical characteristics of thiophenes contribute to their utility in pharmaceuticals, materials science, and chemical synthesis (Xuan, 2020).

Chemical Properties Analysis

The chemical properties of thiophenes, including acidity, basicity, and reactivity towards different chemical reagents, are key to their wide range of applications. The sulfur atom within the thiophene ring affects its electron distribution, influencing its interaction with other molecules. These properties are critical in the design and synthesis of thiophene-based compounds for pharmaceutical, agricultural, and material science applications (Xuan, 2020).

properties

IUPAC Name |

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S2/c13-11-3-4-12(19-11)20(15,16)14-8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZZBLKSQOGEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)

![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)

![2-{2-chloro-6-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4701874.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4701876.png)

![2-(1-(3-methylbutyl)-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4701902.png)

![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4701918.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4701926.png)

![2-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701944.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4701945.png)